molecular formula C10H20Cl2N4 B15127344 1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride

1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride

Cat. No.: B15127344
M. Wt: 267.20 g/mol
InChI Key: ADJKAKKGKWEHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring fused with a piperazine moiety, making it a versatile scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride typically involves the reaction of 1-ethyl-1H-pyrazole with piperazine in the presence of suitable reagents and solvents. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product. The dihydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-pyrazol-4-yl)piperazine
  • 1-(1H-pyrazol-4-yl)piperazine dihydrochloride
  • 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine

Uniqueness

1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a piperazine moiety makes it a valuable scaffold for drug development and chemical research.

Properties

Molecular Formula

C10H20Cl2N4

Molecular Weight

267.20 g/mol

IUPAC Name

1-[(1-ethylpyrazol-4-yl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C10H18N4.2ClH/c1-2-14-9-10(7-12-14)8-13-5-3-11-4-6-13;;/h7,9,11H,2-6,8H2,1H3;2*1H

InChI Key

ADJKAKKGKWEHOS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN2CCNCC2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.